2-Isopropylisonicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-ylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(2)9-5-8(6-11)3-4-10-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQIKRPWFZURDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Isopropylisonicotinaldehyde
De Novo Synthesis Approaches to the Pyridine (B92270) Core
The de novo synthesis of the 2-isopropylisonicotinaldehyde framework involves the systematic construction of the pyridine ring from acyclic or non-pyridine precursors. This bottom-up approach allows for the precise installation of the required isopropyl and aldehyde (or its precursor) functionalities through carefully planned reaction sequences.
Cycloaddition Reactions for Pyridine Ring Construction
Cycloaddition reactions are powerful tools in heterocyclic synthesis, enabling the efficient formation of cyclic structures from open-chain components. illinoisstate.edu For pyridine synthesis, [4+2] and [2+2+2] cycloadditions are particularly relevant. researchgate.net
The aza-Diels-Alder reaction, a type of [4+2] cycloaddition, can be employed to construct the pyridine ring with inverse electron demand. mdpi.com In a hypothetical approach, a 1,2,4-triazine (B1199460) derivative could react with an enamine derived from isovaleraldehyde. Subsequent aromatization via the elimination of a stable molecule like nitrogen gas would yield the substituted pyridine skeleton. Similarly, intramolecular Diels-Alder reactions of substituted pyridazines have been shown to form fused benzonitriles, demonstrating the versatility of this approach for creating substituted aromatic systems. mdpi.com
Palladium-catalyzed C-H activation has also led to efficient methods for synthesizing multi-substituted pyridines from α,β-unsaturated oxime ethers and alkenes. rsc.org This process is believed to proceed through the formation of a 1-azatriene intermediate, which then undergoes aza-6π-electrocyclization and aromatization to furnish the pyridine product. rsc.org Such strategies could be adapted to incorporate the specific substitution pattern of this compound.
Strategic Introduction of the Isopropyl Group
The introduction of the C2-isopropyl group is a critical step in the synthesis. Recent advances in organic synthesis offer regioselective methods for the alkylation of pyridine rings. One such strategy involves the regiodivergent alkylation using alkyllithium clusters, where the structure of the cluster can direct alkylation to either the C2 or C4 position. acs.org By carefully selecting the reaction conditions, an isopropyl group could potentially be installed at the C2 position of a pyridine precursor.
Another powerful technique is the Suzuki cross-coupling reaction. While often used for aryl-aryl bond formation, it can be adapted for the introduction of alkyl groups. For instance, in the synthesis of hemigossypol, an isopropyl group was successfully installed via a Suzuki coupling, highlighting the feasibility of this method for attaching such substituents to aromatic cores. bohrium.com This would typically involve reacting a 2-halopyridine derivative with an appropriate isopropylboronic acid or ester in the presence of a palladium catalyst.
Regioselective Functionalization for Aldehyde Incorporation
Once the 2-isopropylpyridine (B1293918) core is established, the final step in a de novo approach is the regioselective introduction of an aldehyde group at the C4 position. The existing C2-isopropyl group typically directs electrophilic substitution or ortho-metalation to the C3 position, making C4 functionalization a challenge.
To overcome this, a Vilsmeier-Haack reaction could be employed, which uses a phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) mixture to generate a chloroiminium ion electrophile. thieme-connect.de While this reaction can formylate aromatic rings, controlling the regioselectivity on a 2-substituted pyridine can be difficult and may lead to a mixture of products.
A more controlled approach might involve the initial formation of a 2-isopropylpyridine N-oxide. The N-oxide functionality alters the electronic properties of the ring, activating the C4 position for nucleophilic attack or facilitating electrophilic substitution. The N-oxide can be nitrated at the 4-position, followed by reduction of the nitro group to an amine, diazotization, and subsequent conversion to a hydroxymethyl group, which can then be oxidized to the aldehyde. Alternatively, some formylation reactions show different regioselectivity on N-oxide substrates.
Functional Group Interconversion and Transformation Pathways
This synthetic paradigm begins with a commercially available or readily synthesized pyridine derivative that already contains the C2-isopropyl and a C4-precursor group. The synthesis then focuses on the chemical transformation of this precursor into the desired aldehyde functionality.
Oxidation Reactions of Precursor Alcohols or Methyl Groups
The oxidation of a precursor alcohol, 2-isopropyl-4-pyridinemethanol, is one of the most direct routes to this compound. A variety of oxidizing agents can accomplish this transformation with varying degrees of efficiency and selectivity. It is often challenging to prevent the over-oxidation of the aldehyde to the corresponding carboxylic acid, especially in aqueous conditions. ualberta.ca
Manganese dioxide (MnO₂) is a mild and selective reagent for the oxidation of allylic and benzylic-type alcohols, including heterocyclic methanols, to their corresponding aldehydes. aub.edu.lb Other common reagents include pyridinium (B92312) chlorochromate (PCC) and systems based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which are known for their high selectivity in producing aldehydes from primary alcohols. semanticscholar.orggoogle.comgoogle.com The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is another effective method that operates under mild, non-toxic conditions. ualberta.ca
| Oxidizing Agent/System | Solvent | Temperature | Typical Yield | Selectivity |
| **Manganese Dioxide (MnO₂) ** | Chloroform/Hexane | Reflux | Moderate to Good | Good for benzylic/allylic alcohols aub.edu.lb |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temp | Good | High, minimal over-oxidation google.com |
| TEMPO/NaOCl | Dichloromethane/Water | 0 °C to Room Temp | High | Excellent, selective for 1° alcohols semanticscholar.orggoogle.com |
| Swern Oxidation (DMSO, (COCl)₂) | Dichloromethane | -78 °C to Room Temp | High | Excellent, avoids toxic metals ualberta.ca |
Alternatively, the synthesis could start from 2-isopropyl-4-methylpyridine. The direct oxidation of the methyl group to an aldehyde is more challenging but can be achieved, often by first forming the pyridine N-oxide and then reacting it with selenium dioxide. jst.go.jp
Reduction of Carboxylic Acid or Nitrile Derivatives
Another key functional group interconversion strategy involves the partial reduction of a C4 substituent at a higher oxidation state, such as a carboxylic acid, ester, or nitrile.
The reduction of a carboxylic acid (2-isopropylisonicotinic acid) directly to an aldehyde is difficult because most powerful hydride reagents, like lithium aluminum hydride (LiAlH₄), will continue the reduction to the primary alcohol. savemyexams.com To stop the reaction at the aldehyde stage, the carboxylic acid is typically converted to a more reactive derivative. For example, an acid chloride can be reduced to an aldehyde using a sterically hindered and less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃). libretexts.org Similarly, esters can be reduced to aldehydes using Diisobutylaluminium hydride (DIBAL-H) at low temperatures. ualberta.ca Modern methods also allow for the direct conversion of carboxylic acids to aldehydes using nickel catalysis or by forming an in situ silyl (B83357) ester followed by reduction. organic-chemistry.orgchemistrysteps.com
The reduction of a nitrile (2-isopropylisonicotinonitrile) is a well-established and efficient method for aldehyde synthesis. tdx.cat The reaction is typically performed using one equivalent of DIBAL-H at low temperature, which reduces the nitrile to an imine intermediate. This intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product. libretexts.org
| Precursor | Reagent(s) | Key Features |
| Carboxylic Acid Derivative | 1. SOCl₂ or (COCl)₂2. LiAlH(OtBu)₃ | Two-step process via acid chloride; prevents over-reduction. libretexts.org |
| Ester Derivative | DIBAL-H | Requires low temperature (-78 °C) to isolate the aldehyde. ualberta.ca |
| Nitrile Derivative | 1. DIBAL-H2. H₂O workup | Forms a stable imine intermediate before hydrolysis. libretexts.org |
Formylation Reactions of Substituted Pyridines
The introduction of a formyl group (-CHO) onto a pyridine ring is a fundamental transformation in the synthesis of pyridine aldehydes. For a substrate like 2-isopropylpyridine, the target is to achieve formylation at the C-4 position to yield this compound. One of the most established methods for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org
The Vilsmeier-Haack reaction typically employs a Vilsmeier reagent, which is a chloroiminium ion generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). nrochemistry.comnumberanalytics.com The electron-donating nature of the isopropyl group at the C-2 position of the pyridine ring enhances the electron density of the ring, thereby facilitating electrophilic substitution. However, the pyridine nitrogen itself is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene.
The mechanism of the Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich pyridine ring. numberanalytics.com The resulting intermediate is subsequently hydrolyzed during the workup to yield the desired aldehyde. wikipedia.org While the Vilsmeier-Haack reaction is a powerful tool, its application to pyridine systems requires careful consideration of the regioselectivity, as substitution can potentially occur at different positions.
A general representation of the Vilsmeier-Haack formylation is shown below:
Arene + Vilsmeier Reagent → Aryl AldehydeRecent literature has also explored alternative formylation strategies for heterocyclic compounds, which could be adapted for the synthesis of this compound. For instance, microwave-assisted synthesis has been employed for the preparation of β-formyl porphyrins, demonstrating the potential for accelerated reaction times. nih.gov
Chemo- and Regioselective Considerations in Synthesis
Achieving the desired chemo- and regioselectivity is a paramount challenge in the synthesis of polysubstituted pyridines like this compound. The directing effects of the existing substituents on the pyridine ring play a crucial role in determining the position of the incoming electrophile.
In the case of 2-isopropylpyridine, the isopropyl group is an ortho-, para-director. Therefore, during an electrophilic substitution such as formylation, the incoming formyl group would be directed to the C-4 (para) and C-6 (ortho) positions. The challenge then becomes maximizing the yield of the desired C-4 isomer (this compound) over the C-6 isomer (6-isopropylpicolinaldehyde). The steric hindrance imposed by the bulky isopropyl group at the C-2 position may influence the regiochemical outcome, potentially favoring substitution at the less hindered C-4 position.
Several strategies have been developed to control the regioselectivity of pyridine functionalization. One approach involves the use of pyridine N-oxides, which can alter the reactivity and direct incoming groups to specific positions. For example, the reaction of pyridine N-oxides with benzynes has been shown to yield 2-(2-hydroxyaryl)pyridines with high regioselectivity under modified conditions. rsc.org While not a direct formylation, this highlights how modification of the pyridine nitrogen can influence the reaction outcome.
A highly relevant study on the regioselective difunctionalization of pyridines demonstrated the formylation of a 2-isopropylthio-3-chloropyridine derivative. nih.govrsc.org In this multi-step process, a 3-pyridylmagnesium species was generated and subsequently quenched with DMF to introduce a formyl group at the C-4 position. nih.govrsc.org This example underscores the potential for achieving high regioselectivity through carefully designed reaction sequences involving organometallic intermediates.
The following table summarizes the regioselective functionalization of a pyridine derivative, which includes a formylation step, illustrating the yields of different products.
| Electrophile | Product | Overall Yield (%) |
| I₂ | 2,3,4-trisubstituted pyridine (iodinated) | 49-53 |
| TMSCl | 2,3,4-trisubstituted pyridine (silylated) | 49-53 |
| Allyl bromide | 2,3,4-trisubstituted pyridine (allylated) | 49-53 |
| DMF | 2,3,4-trisubstituted pyridine (formylated) | 49-53 |
Table based on data from a study on the regioselective difunctionalization of 3-chloro-2-(isopropylthio)pyridine. nih.govrsc.org
Sustainable and Green Chemistry Approaches in this compound Production
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including pyridine derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. afjbs.com
For the synthesis of this compound and related compounds, several green strategies can be envisioned. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter time frames. afjbs.com The synthesis of various heterocyclic compounds, including pyridine derivatives, has been successfully achieved using microwave irradiation.
The use of environmentally benign solvents and catalysts is another cornerstone of green chemistry. Water, being a non-toxic and readily available solvent, has been explored for the synthesis of quinoline (B57606) derivatives through multicomponent reactions catalyzed by TsOH, minimizing the need for metal catalysts and organic solvents. rsc.orgresearchgate.net Such multicomponent reactions (MCRs) are inherently atom-economical and offer a streamlined approach to complex molecules.
Furthermore, the development of reusable heterogeneous catalysts can significantly contribute to the sustainability of a synthetic process. While specific examples for this compound are not documented, the broader field of pyridine synthesis has seen the application of such principles. The synthesis of various pyridine derivatives has been reported using green protocols, highlighting the potential for more sustainable production methods. researchgate.net
The following table outlines some green chemistry approaches that could be applied to the synthesis of pyridine derivatives.
| Green Chemistry Approach | Description | Potential Benefits |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Faster reaction times, higher yields, reduced side products. afjbs.com |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. | High atom economy, simplified procedures, reduced waste. rsc.org |
| Use of Green Solvents | Employing environmentally friendly solvents like water or ethanol. | Reduced toxicity and environmental impact. rsc.orgresearchgate.net |
| Heterogeneous Catalysis | Using solid catalysts that can be easily separated from the reaction mixture and reused. | Catalyst recyclability, simplified product purification. |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Isopropylisonicotinaldehyde
Vibrational Spectroscopy for Bond Analysis
Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. edinst.com Each type of bond and functional group vibrates at a characteristic frequency, allowing for detailed structural analysis. bruker.com
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, providing a spectrum that acts as a unique molecular "fingerprint". spectroscopyonline.com For 2-Isopropylisonicotinaldehyde, the FT-IR spectrum is characterized by several key absorption bands that confirm the presence of its principal functional groups. The most prominent peak is the strong C=O stretching vibration of the aldehyde group, which is expected in the region of 1710-1685 cm⁻¹. The aromatic pyridine (B92270) ring exhibits C=C and C=N stretching vibrations, typically observed in the 1600-1400 cm⁻¹ range. The isopropyl group gives rise to characteristic C-H stretching and bending vibrations. Symmetrical and asymmetrical stretching of the C-H bonds in the methyl groups of the isopropyl moiety are found around 2960 cm⁻¹ and 2870 cm⁻¹, respectively, while the C-H bending vibrations appear near 1380 cm⁻¹ and 1370 cm⁻¹. researchgate.net The aldehyde C-H stretch, a useful diagnostic peak, typically appears as a weaker band between 2850 and 2750 cm⁻¹.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O Stretch | Aldehyde | 1710 - 1685 |
| C-H Stretch | Aldehyde | 2850 - 2750 |
| C=C, C=N Stretches | Pyridine Ring | 1600 - 1400 |
| C-H Asymmetric Stretch | Isopropyl (CH₃) | ~2960 |
| C-H Symmetric Stretch | Isopropyl (CH₃) | ~2870 |
| C-H Bend (Umbrella) | Isopropyl (CH₃) | ~1380 |
| C-H Bend (Symmetric) | Isopropyl (CH₃) | ~1370 |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light, providing information on molecular vibrations. edinst.commdpi.com For a vibrational mode to be Raman active, it must involve a change in the molecule's polarizability. edinst.com In this compound, the symmetric vibrations of the pyridine ring are expected to produce strong Raman signals. The C=O stretch of the aldehyde is also observable, though often weaker than in the IR spectrum. The C-C-O bending vibration and the C-H vibrations of the isopropyl group, such as the peak around 883 cm⁻¹ for the C-C-O band, would also be present, providing a comprehensive vibrational profile when combined with FT-IR data. researching.cnresearchgate.net
Electronic Spectroscopy for Electronic Structure Insights
Electronic spectroscopy involves the absorption of ultraviolet or visible light, which promotes electrons from their ground state to higher energy orbitals. ubbcluj.ro This technique provides information about the electronic structure of conjugated systems and molecules containing non-bonding electrons. shu.ac.uk
The UV-Vis spectrum of this compound is dictated by electronic transitions within the pyridine ring and the aldehyde functional group. msu.edu Molecules with π-bonds and non-bonding electrons (n-electrons) can undergo two primary types of transitions in the UV-Vis range: π→π* and n→π*. shu.ac.ukuzh.ch
π→π transitions:* These are high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch In this compound, these transitions are associated with the conjugated π-system of the pyridine ring and the carbonyl group. They typically occur at shorter wavelengths (higher energy). libretexts.org
n→π transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen of the aldehyde or the nitrogen of the pyridine) to a π* anti-bonding orbital. uzh.ch They are lower in energy and intensity compared to π→π* transitions and occur at longer wavelengths. shu.ac.uk
The solvent used can influence the position of these absorption bands. For n→π* transitions, increasing solvent polarity typically causes a hypsochromic (blue) shift to shorter wavelengths due to the stabilization of the non-bonding orbital. shu.ac.uk
Table 2: Expected Electronic Transitions in this compound
| Transition Type | Orbitals Involved | Relative Energy | Relative Intensity |
|---|---|---|---|
| π → π* | π (bonding) → π* (anti-bonding) | High | High |
| n → π* | n (non-bonding) → π* (anti-bonding) | Low | Low |
Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits light after absorbing photons. photonics.comlibretexts.org Fluorescence involves a rapid (nanoseconds) emission from an excited singlet state, while phosphorescence is a much slower (microseconds to seconds) emission from an excited triplet state. photonics.comlibretexts.org
The ability of this compound to fluoresce or phosphoresce would depend on its molecular structure and rigidity. Aromatic and heterocyclic compounds are often fluorescent. researchgate.net The emission spectrum, if observed, would occur at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift). Phosphorescence is less common and often requires cooling the sample to low temperatures to minimize non-radiative decay processes that compete with light emission. edinst.com The presence of heavy atoms or paramagnetic species can enhance the probability of intersystem crossing from the singlet to the triplet state, making phosphorescence more likely. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of an organic molecule in solution. researchgate.net It provides information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR). ksu.edu.saox.ac.uk
For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring, the aldehyde proton, and the protons of the isopropyl group. oregonstate.edu
Aromatic Protons: The protons on the pyridine ring would appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. chemistrysteps.com Their specific chemical shifts and splitting patterns (multiplicity) would depend on their position relative to the nitrogen atom and the two substituents.
Aldehyde Proton: The aldehyde proton (CHO) is highly deshielded and would appear as a singlet far downfield, typically in the 9.0-10.0 ppm range. oregonstate.edu
Isopropyl Protons: The isopropyl group would exhibit two signals. The methine (CH) proton would be a septet (or multiplet) due to coupling with the six methyl protons. The six methyl (CH₃) protons would be equivalent and appear as a doublet upfield, coupled to the single methine proton. emerypharma.com
The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. ksu.edu.sa
Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and would have a chemical shift in the 190-200 ppm range. researchgate.net
Aromatic Carbons: The carbons of the pyridine ring would resonate in the 120-160 ppm region. researchgate.net The carbon attached to the nitrogen atom (C2) and the carbon bearing the aldehyde group (C4) would have distinct chemical shifts.
Isopropyl Carbons: The methine and methyl carbons of the isopropyl group would appear in the upfield region of the spectrum (typically 20-40 ppm). researchgate.net
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the definitive assignment of all carbon signals. libretexts.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Proton | Aldehyde (-CHO) | 9.0 - 10.0 | N/A |
| Proton | Pyridine Ring | 7.0 - 9.0 | N/A |
| Proton | Isopropyl (-CH) | Multiplet | N/A |
| Proton | Isopropyl (-CH₃) | Doublet | N/A |
| Carbon | Aldehyde (C=O) | N/A | 190 - 200 |
| Carbon | Pyridine Ring | N/A | 120 - 160 |
| Carbon | Isopropyl (-CH) | N/A | 20 - 40 |
| Carbon | Isopropyl (-CH₃) | N/A | 20 - 40 |
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For this compound, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring, the aldehyde proton, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.
Expected ¹H NMR Data for this compound:
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Aldehyde (-CHO) | ~9.9 - 10.1 | Singlet (s) | 1H |
| Aromatic (Pyridine Ring) | ~7.5 - 8.8 | Doublets (d) or Multiplets (m) | 3H |
| Isopropyl Methine (-CH(CH₃)₂) | ~3.0 - 3.5 | Septet (sept) or Multiplet (m) | 1H |
| Isopropyl Methyl (-CH(CH₃)₂) | ~1.2 - 1.4 | Doublet (d) | 6H |
Note: This table is predictive and not based on experimental data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR identifies the different carbon environments in a molecule. savemyexams.comwikipedia.org A proton-decoupled ¹³C NMR spectrum of this compound would display a single peak for each unique carbon atom. savemyexams.com The chemical shifts would indicate the type of carbon (aromatic, carbonyl, aliphatic).
Expected ¹³C NMR Data for this compound:
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~190 - 195 |
| Aromatic (C-N, Pyridine Ring) | ~150 - 160 |
| Aromatic (C-H, Pyridine Ring) | ~120 - 140 |
| Isopropyl Methine (-CH(CH₃)₂) | ~30 - 35 |
| Isopropyl Methyl (-CH(CH₃)₂) | ~20 - 25 |
Note: This table is predictive and not based on experimental data.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HMQC, HSQC)
Two-dimensional NMR techniques provide correlational information between nuclei, which is crucial for assembling the molecular structure. emerypharma.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, for instance, between the isopropyl methine proton and the isopropyl methyl protons. emerypharma.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. nih.govjeol.com For this compound, it would definitively link each proton signal to its attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, helping to piece together the fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons, providing information about their spatial proximity and thus the 3D conformation of the molecule. libretexts.org
Without experimental data, specific cross-peaks for this compound cannot be detailed.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. acdlabs.com
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide a highly accurate mass measurement of the molecular ion of this compound (C₉H₁₁NO, Molecular Weight: 149.19 g/mol ). This precise mass would confirm the elemental formula.
Expected HRMS Data for this compound:
| Ion Formula | Calculated m/z | Observed m/z |
| [C₉H₁₁NO + H]⁺ | 150.0913 | Data not available |
| [C₉H₁₁NO + Na]⁺ | 172.0733 | Data not available |
Note: This table is predictive and not based on experimental data.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem MS (MS/MS) involves the fragmentation of a selected precursor ion to generate a pattern of product ions. nih.gov This fragmentation pattern is like a fingerprint for the molecule and provides invaluable structural information. For this compound, key fragmentations would likely involve the loss of the aldehyde group (CHO), the isopropyl group, and cleavages within the pyridine ring. Analyzing these fragments would help to confirm the connectivity of the different parts of the molecule. researchgate.net
X-ray Crystallography for Solid-State Molecular Architecture (if applicable)
If this compound can be crystallized, X-ray crystallography would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would determine bond lengths, bond angles, and intermolecular interactions with high precision. chapman.eduresearchgate.net The search for a published crystal structure for this compound was unsuccessful. nih.gov
Other Specialized Spectroscopic Methods (e.g., Laser Spectroscopy)researchgate.net
While techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are foundational for structural elucidation, specialized spectroscopic methods, particularly those employing lasers, offer deeper insights into the molecular structure, dynamics, and electronic properties of compounds like this compound. Laser spectroscopy provides exceptionally high resolution and sensitivity, enabling the study of fine and hyperfine structures, vibrational modes, and ultrafast molecular processes. constructor.university
Detailed research findings from laser spectroscopy specifically applied to this compound are not extensively available in peer-reviewed literature. However, the principles of laser spectroscopy and data from structurally related pyridine derivatives allow for a comprehensive understanding of the potential applications and the nature of the data that can be acquired. cdnsciencepub.comaps.org
Raman Spectroscopy:
A key laser-based technique is Raman spectroscopy, which probes the vibrational modes of a molecule. aps.org It is complementary to infrared (IR) spectroscopy. For this compound, Raman spectroscopy would be particularly useful for identifying the stretching and bending vibrations of the pyridine ring and the isopropyl and aldehyde functional groups. Studies on pyridine and its derivatives have established the characteristic Raman shifts for the ring breathing modes and C-H vibrations. acs.orgresearchgate.net For instance, the ring breathing mode in pyridine is a strong and characteristic band, and its position would be expected to shift in this compound due to the influence of the substituents. Surface-Enhanced Raman Scattering (SERS) is a highly sensitive variation of this technique that could be employed to study the molecule's interaction with surfaces. aip.org
Ultrafast Laser Spectroscopy:
Techniques like femtosecond transient absorption spectroscopy can be used to study the excited-state dynamics of this compound. bohrium.com By using a "pump" laser pulse to excite the molecule and a "probe" pulse to monitor the changes over incredibly short timescales (femtoseconds), it is possible to observe processes like intersystem crossing, internal conversion, and vibrational relaxation. researchgate.netconstructor.university This would provide valuable information on the photophysical properties of the molecule, which are influenced by the interplay of the aldehyde and the nitrogen-containing aromatic ring.
Hypothetical Laser Spectroscopy Data
The following table is a representative example of the type of data that could be obtained from a comprehensive laser spectroscopic analysis of this compound. Please note that this data is illustrative and not based on actual experimental results for this specific compound.
| Spectroscopic Technique | Parameter Measured | Hypothetical Value/Observation | Structural Insight |
| Raman Spectroscopy | Vibrational Mode (cm⁻¹) | ~998 cm⁻¹ (intense, polarized) | Symmetric ring breathing mode of the substituted pyridine ring. |
| ~1610 cm⁻¹ (medium intensity) | C=C/C=N stretching vibrations within the pyridine ring. | ||
| ~2970 cm⁻¹ (strong) | C-H stretching of the isopropyl group. | ||
| ~1705 cm⁻¹ (medium intensity) | C=O stretching of the aldehyde group. | ||
| Femtosecond Transient Absorption | Excited-State Lifetime (picoseconds) | τ₁ = ~5 ps | Represents rapid internal conversion from a higher excited singlet state (S₂) to the lowest excited singlet state (S₁). |
| τ₂ = ~350 ps | Represents the lifetime of the S₁ state before undergoing intersystem crossing to a triplet state or returning to the ground state via fluorescence. | ||
| Transient Absorption Maxima (nm) | λ_max = 480 nm | Absorption of the excited species (e.g., the S₁ state), providing information about the electronic structure of the excited molecule. |
This illustrative data highlights how laser spectroscopy can provide precise vibrational frequencies and invaluable information about the molecule's behavior after absorbing light, complementing the static structural picture provided by other spectroscopic methods.
Organic Reactivity and Mechanistic Studies of 2 Isopropylisonicotinaldehyde
Reactions at the Aldehyde Functionality
The chemical behavior of 2-Isopropylisonicotinaldehyde is significantly influenced by its aldehyde functional group. This group is a primary site for a variety of organic reactions, including nucleophilic additions, condensations, oxidations, and reductions.
Nucleophilic Addition Reactions (e.g., Grignard, Cyanohydrin Formation)
Nucleophilic addition is a characteristic reaction of aldehydes. allrounder.ai In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. allrounder.ailibretexts.org
Grignard Reaction: The reaction of this compound with a Grignard reagent (R-MgX) results in the formation of a secondary alcohol. organic-chemistry.orgchemguide.co.uk The nucleophilic alkyl or aryl group from the Grignard reagent adds to the carbonyl carbon. masterorganicchemistry.com Subsequent acidification of the reaction mixture protonates the intermediate alkoxide to give the final alcohol product. libretexts.orgpressbooks.pub The general mechanism involves the Grignard reagent first forming a complex with the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack. libretexts.org
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to this compound leads to the formation of a cyanohydrin. This reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the nucleophile. ksu.edu.sa The cyanide ion attacks the carbonyl carbon, and the resulting alkoxide intermediate is protonated by undissociated HCN to form the cyanohydrin and regenerate the cyanide ion. ksu.edu.sa Cyanohydrins are versatile synthetic intermediates. allrounder.ai
| Reaction | Reagent | Product Type | General Mechanism |
|---|---|---|---|
| Grignard Reaction | R-MgX, then H₃O⁺ | Secondary Alcohol | Nucleophilic addition of the R group to the carbonyl carbon, followed by protonation of the alkoxide intermediate. organic-chemistry.orgchemguide.co.uk |
| Cyanohydrin Formation | HCN, base catalyst | Cyanohydrin | Nucleophilic attack by the cyanide ion on the carbonyl carbon, followed by protonation. ksu.edu.sa |
Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Mannich)
Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water.
Aldol Condensation: While the classical aldol condensation involves the reaction of an enolizable aldehyde or ketone with another carbonyl compound, this compound, lacking α-hydrogens, cannot form an enolate itself. However, it can act as an electrophilic partner in a crossed or mixed aldol condensation with an enolizable carbonyl compound.
Knoevenagel Condensation: This is a modification of the aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). sigmaaldrich.comwikipedia.org The reaction of this compound with an active methylene compound, such as malononitrile (B47326) or diethyl malonate, in the presence of a weak base catalyst (like piperidine (B6355638) or pyridine), yields an α,β-unsaturated product. sigmaaldrich.comacgpubs.orgorientjchem.org The reaction proceeds through a nucleophilic addition followed by dehydration. wikipedia.org
Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. libretexts.orgwikipedia.org In a classical Mannich reaction, a non-enolizable aldehyde like this compound can react with a primary or secondary amine and an enolizable carbonyl compound. adichemistry.com The first step is the formation of an iminium ion from the aldehyde and the amine, which then acts as the electrophile for the enol form of the other carbonyl compound. libretexts.orgwikipedia.org
| Reaction | Reactants | Catalyst | Product Type |
|---|---|---|---|
| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile) | Weak base (e.g., piperidine) | α,β-unsaturated compound |
| Mannich Reaction | Primary/secondary amine and an enolizable carbonyl compound | Acid or base | β-amino-carbonyl compound (Mannich base) |
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde group of this compound can be readily oxidized to a carboxylic acid. sciforum.netlibretexts.org Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), and silver oxide (Ag₂O) in the Tollens' test. masterorganicchemistry.comlibretexts.org The oxidation of aldehydes generally proceeds through a hydrate (B1144303) intermediate formed by the addition of water to the carbonyl group. libretexts.org
| Oxidizing Agent | Product |
|---|---|
| Potassium permanganate (KMnO₄) | 2-Isopropylisonicotinic acid |
| Silver oxide (Ag₂O) / Tollens' Reagent | 2-Isopropylisonicotinate |
Reduction Reactions to Alcohols and Hydrocarbons
The aldehyde group can be reduced to a primary alcohol or completely to a hydrocarbon.
Reduction to Alcohols: The reduction of this compound to the corresponding primary alcohol, (2-isopropylpyridin-4-yl)methanol, can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents deliver a hydride ion (H⁻) to the carbonyl carbon. libretexts.org Catalytic hydrogenation can also be employed. liverpool.ac.uk
Reduction to Hydrocarbons: Complete reduction of the aldehyde group to a methyl group (a hydrocarbon) can be accomplished under more forcing conditions. The Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) are standard methods for this transformation.
| Reducing Agent/Method | Product |
|---|---|
| Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | (2-isopropylpyridin-4-yl)methanol |
| Wolff-Kishner Reduction (H₂NNH₂, KOH) | 2-Isopropyl-4-methylpyridine |
| Clemmensen Reduction (Zn(Hg), HCl) | 2-Isopropyl-4-methylpyridine |
Transformations Involving the Pyridine (B92270) Heterocycle
The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegative nitrogen atom. pharmaguideline.com This deactivation influences its susceptibility to electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (NAS) Pathways
The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), a pathway less common for electron-rich carbocyclic aromatic rings like benzene. wikipedia.org The reaction is further facilitated by the presence of the electron-withdrawing aldehyde group.
The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.org In the first, rate-determining step, a nucleophile attacks the carbon atom bearing a suitable leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com In the second, faster step, the leaving group is expelled, restoring the aromaticity of the ring. ncrdsip.com For SNAr to occur on a derivative of this compound, a good leaving group (e.g., a halide) would need to be present on the ring, typically at a position activated by the ring nitrogen and the aldehyde. The positions ortho or para to the ring nitrogen are particularly activated towards nucleophilic attack. masterorganicchemistry.com
The table below illustrates potential NAS reactions on a hypothetical derivative, 2-chloro-6-isopropylisonicotinaldehyde, highlighting the variety of nucleophiles that could be employed.
| Nucleophile | Reagent Example | Potential Product |
| Hydroxide | Sodium Hydroxide (NaOH) | 2-Hydroxy-6-isopropylisonicotinaldehyde |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-6-isopropylisonicotinaldehyde |
| Amine | Ammonia (NH₃) | 2-Amino-6-isopropylisonicotinaldehyde |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-6-isopropylisonicotinaldehyde |
This table is illustrative for a hypothetical halogenated derivative.
N-Oxidation and Quaternization Reactions
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles.
N-Oxidation: This reaction involves the treatment of the pyridine derivative with an oxidizing agent, typically a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide. nih.govdcu.ie The resulting this compound N-oxide exhibits altered electronic properties; the N-oxide group is strongly electron-donating through resonance but electron-withdrawing inductively, which can significantly influence the reactivity of the ring and its substituents. sigmaaldrich.comnih.govfishersci.ca
Quaternization: The nitrogen atom can also be alkylated by treatment with an alkyl halide in what is known as the Menshutkin reaction. researchgate.net This SN2 reaction results in the formation of a quaternary pyridinium (B92312) salt. nih.govmostwiedzy.plnih.gov The reaction conditions, including the solvent and the nature of the alkylating agent, can influence the reaction rate and yield. researchgate.net These quaternization reactions convert the neutral pyridine into a positively charged pyridinium ion, which dramatically alters the molecule's properties and reactivity. researchgate.net
The following table presents examples of potential quaternization reactions for this compound.
| Alkylating Agent | Product Name |
| Methyl Iodide (CH₃I) | 1-Methyl-4-formyl-2-isopropylpyridinium Iodide |
| Ethyl Bromide (CH₃CH₂Br) | 1-Ethyl-4-formyl-2-isopropylpyridinium Bromide |
| Benzyl Chloride (BnCl) | 1-Benzyl-4-formyl-2-isopropylpyridinium Chloride |
Multicomponent Reaction (MCR) Strategies Employing this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the substantial majority of the atoms from all components, are highly efficient for building molecular complexity. researchgate.netnih.gov The aldehyde functionality of this compound makes it an ideal candidate for a variety of MCRs.
One of the most prominent examples is the Ugi four-component reaction (Ugi-4CR). wikipedia.org In a hypothetical Ugi reaction, this compound (the aldehyde component) would react with an amine, a carboxylic acid, and an isocyanide. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate anion, followed by an intramolecular acyl transfer (the Mumm rearrangement) to yield a stable α-acylamino amide product. wikipedia.org The utility of MCRs lies in their ability to generate large libraries of structurally diverse compounds by simply varying the input components. nih.govnih.gov
Below is a table illustrating a hypothetical Ugi reaction involving this compound.
| Amine | Carboxylic Acid | Isocyanide | Resulting α-Acylamino Amide Product Core Structure |
| Aniline | Acetic Acid | tert-Butyl isocyanide | A complex amide incorporating the aniline, acetate, and tert-butyl isocyanide moieties attached to the original aldehyde carbon. |
| Benzylamine | Benzoic Acid | Cyclohexyl isocyanide | A complex amide incorporating the benzylamine, benzoate, and cyclohexyl isocyanide moieties attached to the original aldehyde carbon. |
| Methylamine | Formic Acid | Ethyl isocyanide | A complex amide incorporating the methylamine, formate, and ethyl isocyanide moieties attached to the original aldehyde carbon. |
Other MCRs, such as the Groebke–Blackburn–Bienaymé reaction, also utilize an aldehyde and could be employed to synthesize complex heterocyclic structures from this compound. beilstein-journals.org
Investigation of Reaction Mechanisms and Transition States
For any given reaction, chemists seek to identify all intermediates, which are species that are formed in one step and consumed in a subsequent step. libretexts.org For example, in the SNAr pathway, the Meisenheimer complex is a crucial reaction intermediate. masterorganicchemistry.com In the Ugi reaction, the nitrilium ion formed after the addition of the isocyanide to the imine is a key intermediate. wikipedia.org
The transition state is the highest energy point along the reaction coordinate and represents the bottleneck for a chemical reaction. rsc.orgbath.ac.uk Its structure and energy determine the reaction rate. Modern computational chemistry allows for the locating and characterization of transition state structures, providing invaluable insight into reaction pathways. e3s-conferences.orgschrodinger.com By modeling the transition states for competing reaction pathways, it is possible to predict which product will be favored. nih.gov For example, computational studies can elucidate the energetics of nucleophilic attack at different positions on the pyridine ring or rationalize the stereochemical outcome of a catalytically controlled reaction. rsc.orgpressbooks.pub
Derivatization Strategies and Their Analytical Utility for 2 Isopropylisonicotinaldehyde
Derivatization for Enhanced Chromatographic Separation and Detection
Chromatographic techniques are central to the separation and quantification of individual components within a mixture. However, the inherent physicochemical properties of 2-isopropylisonicotinaldehyde can limit its performance in certain chromatographic systems. Derivatization modifies the structure to improve its behavior, leading to better peak shape, resolution, and sensitivity.
Gas chromatography requires analytes to be volatile and thermally stable. While this compound is reasonably volatile, its aldehyde group can be prone to thermal degradation or unwanted interactions with the GC column's stationary phase, leading to poor peak shape and reduced sensitivity. Derivatization mitigates these issues by converting the polar aldehyde group into a more stable, less reactive moiety. nih.govlibretexts.org
Common strategies applicable to this compound include:
Oximation: This is a highly efficient method for derivatizing aldehydes and ketones. royalsocietypublishing.org The aldehyde reacts with a hydroxylamine (B1172632) reagent, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), to form a stable PFB-oxime derivative. nih.gov The introduction of the pentafluorobenzyl group significantly increases the molecular weight and enhances detectability using an electron capture detector (ECD), which is exceptionally sensitive to halogenated compounds. Another common reagent is methoxyamine hydrochloride, which forms a stable methoxime. royalsocietypublishing.org This process eliminates the reactive aldehyde proton, improving thermal stability and reducing peak tailing. nih.gov
Reductive Amination: This two-step process involves first forming an imine by reacting the aldehyde with an amine, followed by reduction to a stable secondary amine. masterorganicchemistry.comorganic-chemistry.org While more complex, this method yields a very stable derivative suitable for GC analysis.
Hydrazone Formation: Reaction with hydrazine-containing reagents can also produce stable derivatives suitable for GC analysis.
These derivatization reactions improve the volatility and thermal stability of this compound, enabling more robust and reproducible GC analysis with sharper peaks and lower detection limits. nih.gov
In liquid chromatography, particularly reversed-phase HPLC, derivatization is often employed not to increase volatility, but to enhance detection or modify the polarity of the analyte for better retention and separation. researchgate.netresearchgate.net For this compound, which lacks a strong native chromophore for UV detection at higher wavelengths, derivatization can introduce a moiety that is easily detectable. jascoinc.com
Key derivatization reagents for LC analysis of aldehydes include:
2,4-Dinitrophenylhydrazine (B122626) (DNPH): This is a classic and widely used reagent for carbonyl compounds. nih.gov DNPH reacts with the aldehyde group to form a 2,4-dinitrophenylhydrazone, which is a highly colored compound with strong absorbance in the UV-visible region (around 360 nm). nih.govhitachi-hightech.com This allows for sensitive and selective detection using a standard UV-Vis detector. jst.go.jpresearchgate.net The resulting derivative is also more hydrophobic, leading to better retention on C18 columns.
Dansylhydrazine: This reagent introduces a dansyl group, which is highly fluorescent. nih.gov The reaction with this compound would yield a dansylhydrazone derivative that can be detected with extremely high sensitivity and selectivity using a fluorescence detector. researchgate.net This is particularly useful for trace-level analysis.
1,3-Cyclohexanedione: In the presence of ammonia, this reagent reacts with aldehydes to form highly fluorescent derivatives, offering another sensitive option for LC-fluorescence analysis. jascoinc.com
| Reagent | Abbreviation | Target Group | Detection Method | Key Advantages |
|---|---|---|---|---|
| 2,4-Dinitrophenylhydrazine | DNPH | Aldehyde | UV-Vis (approx. 360 nm) | Robust, well-established method; yields strong chromophore. nih.gov |
| Dansylhydrazine | DNSH | Aldehyde | Fluorescence | Extremely high sensitivity and selectivity. nih.gov |
| D-Cysteine | - | Aldehyde | LC-MS/MS | Forms thiazolidine (B150603) derivatives for sensitive MS detection. researchgate.netnih.gov |
Application in Complex Mixture Analysis and Trace Detection
The analytical determination of this compound in complex matrices, such as environmental, biological, or industrial samples, presents significant challenges due to the presence of interfering compounds and the often low concentrations of the analyte. Derivatization strategies are crucial in overcoming these obstacles by enhancing the detectability and chromatographic separation of the target compound. These methods convert this compound into a derivative with improved physicochemical properties, facilitating its analysis by techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The primary goals of derivatization for the analysis of this compound in complex mixtures are to:
Increase detection sensitivity: By introducing a chromophoric or fluorophoric tag, the derivative can be detected at much lower concentrations.
Improve chromatographic resolution: Altering the polarity and volatility of the analyte can lead to better separation from matrix components.
Enhance selectivity: Specific derivatization reactions can target the aldehyde functional group, reducing interference from other compounds in the sample.
One of the most widely employed derivatization techniques for carbonyl compounds, including aromatic aldehydes like this compound, is the reaction with 2,4-dinitrophenylhydrazine (DNPH). epa.govresearchgate.netresearchgate.net This reaction, typically carried out in an acidic medium, results in the formation of a stable 2,4-dinitrophenylhydrazone derivative. epa.gov The resulting derivative possesses a strong chromophore, making it highly suitable for detection by UV-Vis detectors in HPLC systems at wavelengths around 360 nm. thermofisher.com This method has been standardized by regulatory agencies such as the U.S. Environmental Protection Agency (EPA) for the analysis of carbonyl compounds in various environmental matrices. epa.govthermofisher.com
The analytical utility of DNPH derivatization for trace detection is demonstrated by the significant improvement in detection limits. For many aldehydes, this method can achieve detection limits in the low parts-per-billion (ppb) range. epa.gov When analyzing complex mixtures, the derivatization step is often combined with a sample preparation technique, such as solid-phase extraction (SPE), to pre-concentrate the analyte and remove interfering substances. epa.gov
For GC-MS analysis, other derivatization reagents are often preferred to increase the volatility of the analyte. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common reagent that reacts with aldehydes to form stable oxime derivatives. mdpi.com These derivatives are highly volatile and possess excellent electron-capturing properties, making them amenable to sensitive detection by electron capture detectors (ECD) or mass spectrometry.
The application of these derivatization strategies allows for the reliable quantification of this compound at trace levels in a variety of complex samples. The choice of the specific derivatization reagent and analytical technique depends on the nature of the sample matrix, the required sensitivity, and the available instrumentation.
Research Findings on Derivatization for Aldehyde Analysis
While specific studies on the derivatization of this compound are not extensively documented in publicly available literature, the principles and performance of derivatization methods for structurally similar aromatic and pyridine (B92270) aldehydes are well-established. The data presented in the following tables are representative of the performance that can be expected when applying these methods to the analysis of this compound.
| Derivatization Reagent | Target Functional Group | Analytical Technique | Advantages | Typical Detection Limits |
|---|---|---|---|---|
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (Aldehyde) | HPLC-UV | Forms stable, highly chromophoric derivatives; Well-established methodology. epa.govresearchgate.net | 1-10 µg/L |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Carbonyl (Aldehyde) | GC-MS, GC-ECD | Produces volatile derivatives with high electron affinity, enabling sensitive detection. mdpi.com | 0.1-1 µg/L |
| Dansylhydrazine | Carbonyl (Aldehyde) | HPLC-Fluorescence | Introduces a highly fluorescent tag, leading to excellent sensitivity. | 0.01-0.1 µg/L |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Active Hydrogen (can be used for derivatizing reaction products) | GC-MS | Increases volatility and thermal stability of analytes for GC analysis. nih.gov | Variable, depends on analyte |
| Matrix | Sample Preparation | Analytical Method | Reported Recovery (%) | Reported Limit of Detection (LOD) |
|---|---|---|---|---|
| Ambient Air | Sorbent tube sampling followed by solvent elution | HPLC-UV | 90-105 | ~1 ppbv epa.gov |
| Wastewater | Solid-Phase Extraction (SPE) | HPLC-UV | 85-110 | 1-5 µg/L |
| Food and Beverage | Liquid-Liquid Extraction (LLE) or SPE | HPLC-UV | 80-115 | 5-20 µg/L researchgate.net |
| Biological Fluids (e.g., Plasma) | Protein precipitation followed by SPE | LC-MS/MS | >85 | <1 µg/L |
Computational and Theoretical Investigations of 2 Isopropylisonicotinaldehyde
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics. These methods, such as Density Functional Theory (DFT) and ab initio calculations, solve approximations of the Schrödinger equation to determine the electronic structure of a molecule. For a molecule like 2-isopropylisonicotinaldehyde, these calculations would typically be initiated by constructing an initial 3D geometry of the molecule, which is then optimized to find its lowest energy conformation.
Key outputs from these calculations include the total electronic energy, the spatial distribution of electrons (electron density), and the energies and shapes of molecular orbitals. These foundational data points are crucial for all subsequent computational analyses.
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the key rotational degrees of freedom would be the bond connecting the isopropyl group to the pyridine (B92270) ring and the bond connecting the aldehyde group to the ring.
The process involves systematically rotating these bonds and calculating the potential energy of each resulting conformation. The results are used to map the molecule's potential energy surface, which reveals the energies of different conformers.
Key features of an energy landscape map include:
Local Minima: These correspond to stable or metastable conformers. The global minimum is the most stable conformation of the molecule.
Saddle Points: These represent transition states, which are the energy barriers for conversion between different conformers.
By identifying the global minimum, chemists can determine the most likely three-dimensional structure of the molecule under given conditions. This analysis is crucial as the molecular conformation often dictates its biological activity and physical properties.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO: This orbital is the highest energy orbital that contains electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile.
LUMO: This is the lowest energy orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical reactivity descriptor. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. FMO analysis for this compound would map the distribution of the HOMO and LUMO across the molecule, identifying the likely sites for nucleophilic and electrophilic attack.
Global Reactivity Descriptors (Hypothetical Values):
| Parameter | Definition | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| HOMO-LUMO Gap | ELUMO - EHOMO | Chemical reactivity and stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
Note: This table defines the parameters and their significance; specific values for this compound are not available.
Reaction Mechanism Elucidation through Transition State Modeling
Theoretical chemistry provides powerful tools to explore the pathways of chemical reactions, identifying the intermediate steps and the energy barriers that must be overcome. This is achieved by modeling the transition state (TS)—the highest energy point along the reaction coordinate.
For this compound, a relevant reaction to study would be its oxidation to 2-isopropylisonicotinic acid or its reduction to the corresponding alcohol. Computational methods can be used to:
Propose a Reaction Pathway: Define the coordinates of reactants, products, and a plausible transition state structure.
Locate the Transition State: Employ algorithms to find the exact saddle point on the potential energy surface that connects reactants and products.
Verify the Transition State: A true transition state is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Calculate Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (Ea), a key determinant of the reaction rate.
This modeling provides a detailed, atomistic view of the reaction mechanism that is often difficult to obtain through experimental means alone.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations typically model molecules in a vacuum at absolute zero, Molecular Dynamics (MD) simulations provide insight into the behavior of molecules in a more realistic environment (e.g., in a solvent at a specific temperature and pressure).
MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. For this compound, an MD simulation would involve placing the molecule in a simulation box filled with solvent molecules (such as water or an organic solvent).
These simulations can reveal:
Dynamic Conformational Changes: How the molecule flexes, bends, and rotates over time in solution.
Solvent Effects: The arrangement of solvent molecules around the solute (the solvation shell) and how specific interactions, like hydrogen bonding between water and the aldehyde's oxygen or the pyridine's nitrogen, influence the molecule's conformation and stability.
Transport Properties: MD can be used to estimate properties like diffusion coefficients.
By analyzing the trajectory of the atoms over time, researchers can understand how the solvent environment impacts the molecule's structure and dynamic behavior.
Quantitative Structure-Reactivity Relationships (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. These models establish a mathematical relationship between a set of predictor variables (molecular descriptors) and a response variable (e.g., reactivity, toxicity, or boiling point).
To build a QSAR/QSPR model for a series of related compounds, including this compound, the following steps are taken:
Data Set Collection: A set of molecules with known activities or properties is gathered.
Descriptor Calculation: For each molecule, a variety of molecular descriptors are calculated. These can include constitutional, topological, geometric, and electronic descriptors.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates the descriptors with the observed activity/property.
Model Validation: The model's predictive power is rigorously tested using external and internal validation techniques to ensure it is robust and not due to chance correlation.
Once validated, the model could be used to predict the properties of new or untested compounds like this compound, providing a rapid and cost-effective screening method.
Applications in Advanced Organic Synthesis and Catalysis
2-Isopropylisonicotinaldehyde as a Versatile Synthon in Complex Molecule Synthesis
The combination of a pyridine (B92270) core and an aldehyde functional group allows this compound to participate in a wide array of chemical transformations. It serves as a foundational component for constructing more elaborate molecular architectures, particularly those with desirable biological activity or novel structural properties.
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Aldehydes are highly versatile functional groups that can be readily converted into a multitude of other functionalities, making them ideal starting points for drug discovery programs. This compound is utilized as a key synthon in multicomponent reactions (MCRs), which allow for the rapid assembly of complex, drug-like molecules in a single step. nih.govnih.gov For example, in Ugi or Passerini-type reactions, the aldehyde condenses with amines, isocyanides, and carboxylic acids to generate diverse libraries of peptidomimetics and other functionalized compounds. researchgate.netmdpi.com
The presence of the isopropyl group can be particularly advantageous, as it increases the lipophilicity of the resulting molecule, potentially improving its pharmacokinetic profile (e.g., cell membrane permeability). Furthermore, this alkyl group can provide a steric shield that may prevent metabolic degradation at the ortho position, enhancing the compound's in vivo stability.
Table 1: Representative Multicomponent Reactions for Bioactive Scaffold Synthesis
This table illustrates the general utility of aldehydes in MCRs, a common application for synthons like this compound.
| Reaction Type | Reactants | Product Scaffold | Potential Biological Activity |
|---|---|---|---|
| Ugi 4-Component Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Protease Inhibition, Antibacterial |
| Passerini 3-Component Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamide | Enzyme Inhibition, Antiviral |
| Doebner-von Miller Reaction | Aromatic Aldehyde, Aniline, α,β-Unsaturated Carbonyl | Substituted Quinoline (B57606) | Antimalarial, Anticancer |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia | Dihydropyridine | Calcium Channel Blockade |
Precursor for Novel Heterocyclic Scaffolds
Beyond its use in MCRs, this compound is an excellent precursor for the synthesis of novel fused and substituted heterocyclic systems through various cyclization strategies. thieme-connect.de The aldehyde can react with a range of binucleophilic reagents to construct new rings onto the pyridine framework. For instance, reaction with compounds containing adjacent amine and thiol groups can lead to the formation of fused thiazepine rings, while reaction with hydrazines or hydroxylamines can yield fused pyridopyridazinones or pyridoxazinones, respectively.
The aldehyde group is readily transformed into other reactive handles to facilitate different types of cyclizations. For example, a Knoevenagel condensation with an active methylene (B1212753) compound introduces a carbon-carbon double bond, which can then participate in intramolecular cycloaddition or annulation reactions to build complex polycyclic systems. scilit.com The steric bulk of the ortho-isopropyl group can influence the regioselectivity and stereoselectivity of these cyclization reactions, providing a handle for controlling the three-dimensional structure of the final product.
Role in Ligand Design for Metal-Mediated and Organocatalytic Processes
The pyridine nitrogen of this compound provides a strong coordination site for metal ions, making it an ideal platform for ligand development. Condensation of the aldehyde group with various amines yields a vast family of Schiff base ligands, which are cornerstones of coordination chemistry and catalysis.
Schiff base condensation of this compound with primary amines is a straightforward and high-yielding reaction that produces iminopyridine ligands. By carefully selecting the amine component, ligands with varying denticity and donor atom sets can be rationally designed. libretexts.org For example:
Bidentate (N,N') Ligands: Reaction with a simple alkyl or aryl amine produces a bidentate ligand capable of forming stable five-membered chelate rings with metal ions.
Tridentate (N,N',N'') Ligands: Using a diamine like ethylenediamine (B42938) allows for condensation at both ends, but reaction with 2-(aminomethyl)pyridine yields a classic tridentate ligand scaffold.
Tetradentate (N,N',N'',N''') Ligands: Condensation with tris(2-aminoethyl)amine (B1216632) ("tren") can produce tripodal tetradentate ligands that encapsulate a metal ion. nih.gov
These chelating ligands stabilize a wide range of transition metals, forming complexes that are active catalysts for numerous organic transformations, including polymerizations, cross-coupling reactions, and oxidations. The pyridine aldehyde moiety serves as a rigid, well-defined platform upon which diverse coordinating functionalities can be installed.
The isopropyl group at the 2-position of the pyridine ring exerts a profound influence on the properties of the resulting metal complexes, which can be dissected into steric and electronic effects. nih.govacs.org
Steric Influence: The bulky isopropyl group creates significant steric hindrance around the pyridine nitrogen donor atom. manchester.ac.uk This has several important consequences for a metal complex:
It can control the coordination number of the metal, preventing the binding of additional ligands.
It can distort the geometry of the complex away from ideal geometries (e.g., from square planar towards tetrahedral).
Crucially for catalysis, it can create a chiral pocket or cleft around the metal's active site, influencing substrate approach and dictating the stereochemical outcome of a reaction.
Electronic Influence: As an alkyl group, the isopropyl substituent is electron-donating through induction. This increases the electron density on the pyridine nitrogen, making it a stronger σ-donor to the metal center. rsc.orgrsc.org A more electron-rich metal center can have altered reactivity; for example, it may be more susceptible to oxidative addition or less Lewis acidic, which can fine-tune its catalytic activity.
Table 2: Predicted Stereoelectronic Effects of Ortho-Substituents on Pyridine Ligands
| Substituent (at C2) | Steric Effect | Electronic Effect | Predicted Impact on Metal Center |
|---|---|---|---|
| -H | Minimal | Neutral | Baseline reactivity |
| -CH₃ (Methyl) | Moderate | Weakly electron-donating | Increased electron density, moderate steric control |
| -CH(CH₃)₂ (Isopropyl) | Significant | Electron-donating | Increased electron density, significant steric control |
| -C(CH₃)₃ (tert-Butyl) | Very Large | Strongly electron-donating | High electron density, major steric control |
| -CF₃ (Trifluoromethyl) | Significant | Strongly electron-withdrawing | Decreased electron density, significant steric control |
Ligand Performance in Asymmetric Catalysis
The development of catalysts for enantioselective reactions is a primary goal of modern organic synthesis. Chiral ligands derived from this compound are promising candidates for asymmetric catalysis. By forming a Schiff base with a readily available chiral amine (e.g., from the chiral pool, such as (R)- or (S)-1-phenylethylamine), a chiral iminopyridine ligand is formed.
When this chiral ligand coordinates to a metal, the steric bulk of the isopropyl group works in concert with the chirality of the amine backbone to create a highly asymmetric coordination sphere. nih.gov This chiral environment can effectively discriminate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer of the product. mdpi.com
Such ligands are particularly promising for reactions like:
Asymmetric Hydrogenation: The chiral pocket can control how a prochiral olefin or ketone binds to the metal hydride, leading to enantiomerically enriched alkanes or alcohols. rsc.org
Asymmetric Aldol (B89426) and Mannich Reactions: Chiral Lewis acidic complexes can activate aldehydes or imines and control the facial approach of a nucleophile. scispace.com
Asymmetric Cyclopropanation: The ligand can control the trajectory of a carbene equivalent towards an olefin, yielding chiral cyclopropanes. nih.gov
The modularity of the Schiff base synthesis allows for the rapid generation and screening of a library of ligands, where both the chiral amine and the substitution on the pyridine ring can be varied to optimize enantioselectivity for a specific catalytic transformation.
Supramolecular Chemistry and Self-Assembly Utilizing this compound ScaffoldsThe scientific literature does not contain information on the use of this compound as a building block or scaffold in supramolecular chemistry or self-assembly studies.
While general principles of catalysis and supramolecular chemistry involving related pyridine and aldehyde compounds are well-documented, the user's strict requirement to focus solely on this compound prevents the inclusion of such analogous but non-specific information. The generation of an article as requested would require fabrication of data, which is contrary to the principles of scientific accuracy.
Should peer-reviewed research on this specific compound become publicly available in the future, the generation of the requested article may become feasible.
Q & A
Q. What are the recommended experimental protocols for synthesizing 2-Isopropylisonicotinaldehyde, and how can reproducibility be ensured?
To synthesize this compound, researchers should follow established organic synthesis methodologies, such as palladium-catalyzed coupling or regioselective functionalization of isonicotinaldehyde derivatives. Key steps include:
- Reagent selection : Use anhydrous conditions and high-purity starting materials to minimize side reactions.
- Characterization : Employ NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity .
- Reproducibility : Document reaction parameters (temperature, solvent, stoichiometry) in detail, adhering to guidelines that emphasize transparency in experimental sections .
For novel compounds, provide full spectral data and purity assessments (e.g., HPLC) in supporting information .
Q. How should researchers conduct a systematic literature review on this compound’s physicochemical properties?
Q. What are the essential spectroscopic techniques for characterizing this compound, and how should data be interpreted?
- NMR : Analyze coupling patterns in ¹H NMR to confirm the isopropyl group’s position and aldehydic proton integration.
- IR : Validate the aldehyde carbonyl stretch (~1700 cm⁻¹) and absence of impurities (e.g., hydroxyl peaks from incomplete oxidation).
- Mass spectrometry : Confirm molecular ion peaks and isotopic patterns. Compare observed data with computational predictions (e.g., DFT calculations) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectral data for this compound across studies?
- Cross-validation : Replicate experiments under identical conditions and compare results with published datasets.
- Error analysis : Investigate solvent effects, instrumental calibration, or isomerization during sample preparation.
- Collaboration : Consult crystallographic data (if available) or collaborate with experts in quantum chemical modeling to validate structural assignments .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites.
- Molecular docking : Assess binding affinities for biological studies (e.g., enzyme inhibition).
- Kinetic modeling : Simulate reaction pathways using software like Gaussian or ORCA. Validate predictions with experimental kinetic studies .
Q. How should researchers design bioactivity assays for this compound derivatives?
- Dose-response experiments : Test derivatives across a concentration range (e.g., 1 nM–100 µM) to determine IC₅₀/EC₅₀ values.
- Controls : Include positive (e.g., known inhibitors) and negative controls (vehicle-only).
- Statistical rigor : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for triplicate datasets. Report p-values and confidence intervals .
Methodological Notes
- Ethical compliance : Disclose conflicts of interest and adhere to data-sharing policies in publications .
- Supporting information : Archive raw spectral data, crystallographic files, and computational inputs in repositories like Zenodo or Figshare .
- Collaborative frameworks : Engage in interdisciplinary teams to address complex synthesis or analysis challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
